2-(4,6-Dichloro-3-methyl-1H-indol-1-yl)ethanamine hydrochloride
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Overview
Description
2-(4,6-Dichloro-3-methyl-1H-indol-1-yl)ethanamine hydrochloride is a chemical compound with the molecular formula C11H12Cl2N2·HCl It is a derivative of indole, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,6-Dichloro-3-methyl-1H-indol-1-yl)ethanamine hydrochloride typically involves the reaction of 4,6-dichloro-3-methylindole with ethylene diamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction mixture is then purified to obtain the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The final product is then subjected to rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
2-(4,6-Dichloro-3-methyl-1H-indol-1-yl)ethanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
2-(4,6-Dichloro-3-methyl-1H-indol-1-yl)ethanamine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4,6-Dichloro-3-methyl-1H-indol-1-yl)ethanamine hydrochloride involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its potential in modulating cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(4,6-Dichloro-2-methyl-1H-indol-3-yl)ethanamine hydrochloride
- 2-(6-Methyl-1H-indol-3-yl)ethanamine hydrochloride
Uniqueness
2-(4,6-Dichloro-3-methyl-1H-indol-1-yl)ethanamine hydrochloride is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C11H13Cl3N2 |
---|---|
Molecular Weight |
279.6 g/mol |
IUPAC Name |
2-(4,6-dichloro-3-methylindol-1-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C11H12Cl2N2.ClH/c1-7-6-15(3-2-14)10-5-8(12)4-9(13)11(7)10;/h4-6H,2-3,14H2,1H3;1H |
InChI Key |
ITVVOBYHMGJJJT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C2=C1C(=CC(=C2)Cl)Cl)CCN.Cl |
Origin of Product |
United States |
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